REACTION_CXSMILES
|
C(=O)C1C=CC=CC=1.[CH:9](=[O:18])[C:10]1[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][CH:11]=1.[Cl:19][C:20]([CH:23]([OH:33])[C:24]1[CH:29]=[CH:28][CH:27]=[C:26]([N+]([O-])=O)[CH:25]=1)([Cl:22])[Cl:21]>>[Cl:19][C:20]([CH:23]([OH:33])[C:24]1[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=1)([Cl:21])[Cl:22].[Cl:19][C:20]([CH:9]([OH:18])[C:10]1[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][CH:11]=1)([Cl:22])[Cl:21]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C=C1)OC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(Cl)(Cl)C(C1=CC(=CC=C1)[N+](=O)[O-])O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(Cl)(Cl)C(C1=CC=CC=C1)O
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(Cl)(Cl)C(C1=CC=C(C=C1)OC)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(=O)C1C=CC=CC=1.[CH:9](=[O:18])[C:10]1[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][CH:11]=1.[Cl:19][C:20]([CH:23]([OH:33])[C:24]1[CH:29]=[CH:28][CH:27]=[C:26]([N+]([O-])=O)[CH:25]=1)([Cl:22])[Cl:21]>>[Cl:19][C:20]([CH:23]([OH:33])[C:24]1[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=1)([Cl:21])[Cl:22].[Cl:19][C:20]([CH:9]([OH:18])[C:10]1[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][CH:11]=1)([Cl:22])[Cl:21]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C=C1)OC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(Cl)(Cl)C(C1=CC(=CC=C1)[N+](=O)[O-])O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(Cl)(Cl)C(C1=CC=CC=C1)O
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(Cl)(Cl)C(C1=CC=C(C=C1)OC)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |